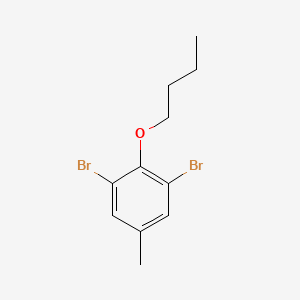
1,3-Dibromo-2-butoxy-5-methylbenzene
Vue d'ensemble
Description
1,3-Dibromo-2-butoxy-5-methylbenzene is a chemical compound with the molecular formula C11H14Br2O and a molecular weight of 322.04 . It is a liquid at room temperature and is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 1,3-Dibromo-2-butoxy-5-methylbenzene is 1S/C11H14Br2O/c1-3-4-5-14-11-9(12)6-8(2)7-10(11)13/h6-7H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving 1,3-Dibromo-2-butoxy-5-methylbenzene are not detailed in the searched resources, general reactions of dibromoalkanes can provide some insight. Dibromoalkanes can undergo various reactions, including bromination of alkenes, alkynes, and anilines . These reactions can be carried out at room temperature in short reaction times using potassium bromide and orthoperiodic acid in dichloromethane-water (1:1) to prepare the corresponding brominated compounds .Physical And Chemical Properties Analysis
1,3-Dibromo-2-butoxy-5-methylbenzene is a liquid at room temperature . It has a molecular weight of 322.04 . The compound is stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Synthesis and Organic Transformations
1,3-Dibromo-2-butoxy-5-methylbenzene serves as a versatile intermediate in organic synthesis. Its utility is evident in the preparation of novel compounds through catalytic processes and radical initiations. For instance, Gauna et al. (2008) demonstrated the synthesis of alkyl 4,5-dibromo-2-methylbenzoate derivatives from similar dibromomethylbenzene compounds, showcasing the potential for creating esters from primary ether derivatives (G. A. Gauna, D. Cobice, J. Awruch, 2008). Additionally, Naseer and Hameed (2012) applied the Suzuki cross-coupling reaction, utilizing a dibromo compound similar to 1,3-Dibromo-2-butoxy-5-methylbenzene, to synthesize new dielectrophiles with potential applications in material chemistry (M. Naseer, S. Hameed, 2012).
Antioxidant Properties
Investigations into the antioxidant activities of methylbenzenediol derivatives highlight the importance of substituents on benzene rings for enhancing antioxidant effectiveness. Huang et al. (2014) found that specific methylbenzenediol derivatives exhibit potent antioxidant activities, suggesting that modifications to the benzene ring, akin to those in 1,3-Dibromo-2-butoxy-5-methylbenzene, could influence their reactivity and utility in antioxidant applications (Y. Huang, Zhi-Yan Jiang, X. Liao, J. Hou, Xinchu Weng, 2014).
Material Science Applications
In material science, derivatives similar to 1,3-Dibromo-2-butoxy-5-methylbenzene have been explored for their potential in creating new materials. The synthesis and evaluation of new compounds, as demonstrated by the work on aromatic bisabolane derivatives with lipid-reducing activity from marine sponges, show that such compounds can have significant applications beyond traditional organic synthesis. Costa et al. (2019) isolated compounds from the marine sponge Myrmekioderma sp., indicating the potential of dibromobenzene derivatives in discovering new agents for treating lipid metabolic disorders and obesity (Margarida Costa, Laura Coello, R. Urbatzka, Marta Pérez, M. Thorsteinsdóttir, 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 1,3-Dibromo-2-butoxy-5-methylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound’s interaction with the benzene ring suggests it may be involved in reactions related toaromatic compounds .
Pharmacokinetics
Its molecular weight of 32204 suggests that it may have reasonable bioavailability.
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This occurs after the removal of a proton from the benzenonium intermediate formed in the first step of the reaction .
Action Environment
The action of 1,3-Dibromo-2-butoxy-5-methylbenzene can be influenced by environmental factors such as temperature and pH. For instance, the compound is stored at a temperature between 2-8°C , suggesting that it may be sensitive to heat.
Propriétés
IUPAC Name |
1,3-dibromo-2-butoxy-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Br2O/c1-3-4-5-14-11-9(12)6-8(2)7-10(11)13/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLYQGOLPZEQHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Br)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682139 | |
| Record name | 1,3-Dibromo-2-butoxy-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-2-butoxy-5-methylbenzene | |
CAS RN |
1245563-06-7 | |
| Record name | 1,3-Dibromo-2-butoxy-5-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245563-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dibromo-2-butoxy-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine](/img/structure/B597335.png)

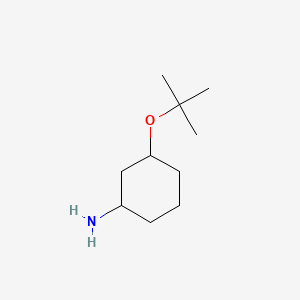
![3-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B597341.png)
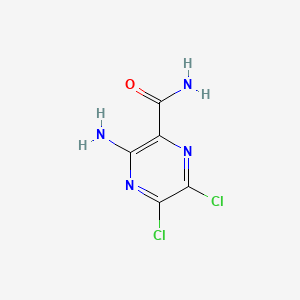
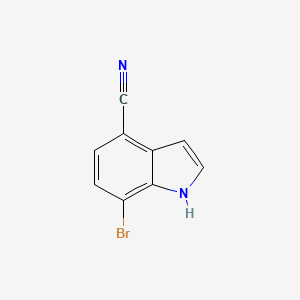
![7-[(3,3-Dimethyl-2-oxiranyl)methoxy]-2H-1-benzopyran-2-one](/img/no-structure.png)
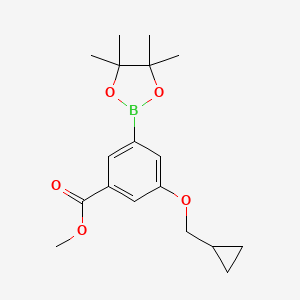
![6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1'-cyclopropane]](/img/structure/B597351.png)
![6-Fluoro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B597355.png)
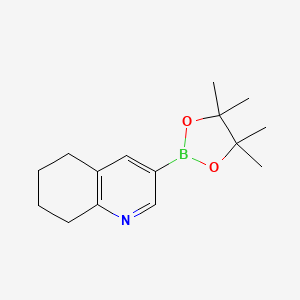

![6-Bromo-5,7-dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B597358.png)